disodium;[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
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Overview
Description
Xanthosine 5’-monophosphate disodium salt: is a nucleotide that plays a crucial role in purine metabolism. It is an intermediate in the biosynthesis of guanosine monophosphate, which is essential for DNA, RNA, and glycoprotein synthesis . The compound has the molecular formula C10H11N4Na2O9P and a molecular weight of 408.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Xanthosine 5’-monophosphate disodium salt is synthesized from inosine-5’-monophosphate through the action of inosine monophosphate dehydrogenase . The reaction involves the oxidation of inosine-5’-monophosphate to xanthosine 5’-monophosphate.
Industrial Production Methods: Industrial production of xanthosine 5’-monophosphate disodium salt typically involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce inosine-5’-monophosphate, which is then converted to xanthosine 5’-monophosphate through enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions: Xanthosine 5’-monophosphate disodium salt undergoes various chemical reactions, including:
Oxidation: Conversion of inosine-5’-monophosphate to xanthosine 5’-monophosphate.
Substitution: Reaction with nitrite to form xanthosine 5’-monophosphate.
Common Reagents and Conditions:
Oxidation: Inosine monophosphate dehydrogenase as the enzyme.
Substitution: Nitrite in aqueous solution.
Major Products Formed:
Oxidation: Xanthosine 5’-monophosphate.
Substitution: Xanthosine 5’-monophosphate.
Scientific Research Applications
Chemistry: Xanthosine 5’-monophosphate disodium salt is used as an intermediate in the synthesis of guanosine monophosphate, which is crucial for various biochemical processes .
Biology: In biological research, it is used to study purine metabolism and the role of inosine monophosphate dehydrogenase in cellular processes .
Industry: In the industrial sector, xanthosine 5’-monophosphate disodium salt is used in the production of nucleotides and nucleotide derivatives for various applications .
Mechanism of Action
Xanthosine 5’-monophosphate disodium salt exerts its effects by acting as an intermediate in the purine metabolism pathway. It is generated from inosine-5’-monophosphate by the enzyme inosine monophosphate dehydrogenase . This conversion is a rate-limiting step in the synthesis of guanosine monophosphate, which is essential for DNA, RNA, and glycoprotein synthesis .
Comparison with Similar Compounds
Inosine-5’-monophosphate: Precursor in the synthesis of xanthosine 5’-monophosphate.
Guanosine monophosphate: Product formed from xanthosine 5’-monophosphate.
Uniqueness: Xanthosine 5’-monophosphate disodium salt is unique due to its role as an intermediate in the purine metabolism pathway. It is specifically involved in the rate-limiting step of guanosine monophosphate synthesis, making it a critical compound in nucleotide biosynthesis .
Properties
IUPAC Name |
disodium;[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O9P.2Na/c15-5-3(1-22-24(19,20)21)23-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;;/h2-3,5-6,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPVYRBCIRHGSZ-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)NC(=O)NC2=O.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N4Na2O9P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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